molecular formula C21H22N2O6S B11506494 1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one

1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one

Cat. No.: B11506494
M. Wt: 430.5 g/mol
InChI Key: MZANFQNQIXOJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone is a complex organic compound characterized by its unique structural features, including a nitrophenoxy group and a sulfonyl group attached to an octahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the sulfonyl position.

Scientific Research Applications

1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in pathogens, leading to their death . The exact pathways and targets can vary depending on the application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}octahydro-4(1H)-quinolinone is unique due to its combination of a nitrophenoxy group and a sulfonyl group attached to an octahydroquinolinone core. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C21H22N2O6S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]sulfonyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C21H22N2O6S/c24-21-13-14-22(20-4-2-1-3-19(20)21)30(27,28)18-11-9-17(10-12-18)29-16-7-5-15(6-8-16)23(25)26/h5-12,19-20H,1-4,13-14H2

InChI Key

MZANFQNQIXOJOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.